2,5-Diethyl-3-methylpyrazine

Description

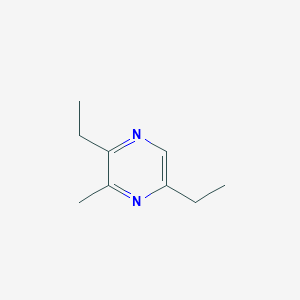

Structure

3D Structure

Properties

IUPAC Name |

2,5-diethyl-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-4-8-6-10-9(5-2)7(3)11-8/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIREWQSLPRZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C(=N1)C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186406 | |

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to light yellow liquid with a toasted hazelnut, meaty odour | |

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/722/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

95.00 °C. @ 14.00 mm Hg | |

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, moderately soluble in water; soluble in oils, organic solvents, miscible at room temperature (in ethanol) | |

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/722/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.944-0.954 | |

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/722/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

32736-91-7 | |

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32736-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032736917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diethyl-3-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIETHYL-3-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N079TRL8P5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Identity and Properties

Chemical Structure and Nomenclature

2,5-Diethyl-3-methylpyrazine is a heterocyclic aromatic compound with a pyrazine (B50134) ring substituted with two ethyl groups and one methyl group. ontosight.ai The systematic IUPAC name for this compound is this compound. nih.gov It is also known by other synonyms such as 3,6-diethyl-2-methylpyrazine. nist.gov

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 32736-91-7 nih.gov |

| Molecular Formula | C₉H₁₄N₂ alfa-chemistry.com |

| InChI | InChI=1S/C9H14N2/c1-4-8-6-10-9(5-2)7(3)11-8/h6H,4-5H2,1-3H3 nih.gov |

| InChIKey | RJIREWQSLPRZFG-UHFFFAOYSA-N nih.gov |

Physicochemical Properties

This compound is a colorless to light yellow liquid. nih.gov It is characterized by a toasted hazelnut and meaty odor. nih.govthegoodscentscompany.com The compound is slightly soluble in water and soluble in organic solvents like alcohol. nih.govthegoodscentscompany.com

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 150.22 g/mol nih.gov |

| Boiling Point | 95.0 °C at 14.00 mm Hg nih.gov |

| Density | 0.944 - 0.954 g/mL at 25 °C nih.govthegoodscentscompany.com |

| Refractive Index | 1.4922 - 1.5022 at 20.00 °C thegoodscentscompany.com |

| Flash Point | 170.00 °F (76.67 °C) TCC thegoodscentscompany.com |

Synthesis and Manufacturing

The synthesis of alkylpyrazines like 2,5-Diethyl-3-methylpyrazine can be achieved through various chemical routes. A common method involves the condensation of α-dicarbonyl compounds with α-diamines. While specific synthesis routes for this compound are not extensively detailed in readily available literature, general pyrazine (B50134) synthesis often involves challenges such as the formation of isomers, which necessitates precise control of reaction conditions and purification steps like fractional distillation or preparative gas chromatography. For instance, the synthesis of the related compound 3-Ethyl-2,5-dimethylpyrazine (B149181) involves the reaction of 2,5-dimethylpyrazine (B89654) with propionaldehyde (B47417) in the presence of iron(II) sulfate (B86663) and sulfuric acid, followed by the addition of hydrogen peroxide. chemicalbook.com This highlights a potential pathway for introducing alkyl groups onto a pyrazine ring.

Advanced Analytical Methodologies for 2,5 Diethyl 3 Methylpyrazine

Chromatographic Separation and Detection Techniques

Chromatographic techniques are fundamental for separating 2,5-Diethyl-3-methylpyrazine from complex mixtures, enabling its precise detection and quantification.

Gas Chromatography (GC) Coupled with Various Detectors (e.g., FID, FPD, NPD)

Gas chromatography is a cornerstone for the analysis of volatile compounds like pyrazines. The choice of detector is crucial for sensitivity and selectivity.

Flame Ionization Detector (FID): GC-FID is a widely used method for the quantitative analysis of pyrazines. While effective, its sensitivity and selectivity can be influenced by the complexity of the sample matrix.

Nitrogen-Phosphorus Detector (NPD): For enhanced selectivity towards nitrogen-containing compounds like pyrazines, the Nitrogen-Phosphorus Detector (NPD) is a valuable alternative to FID. It offers higher sensitivity for these specific analytes. A study on a biomass pyrolysis oil demonstrated the use of a nitrogen-selective detector for the identification and quantification of various nitrogen-containing compounds, including pyrazines. acs.org

Flame Photometric Detector (FPD): While less common for pyrazine (B50134) analysis, the Flame Photometric Detector (FPD) can be utilized for specific applications where sulfur or phosphorus-containing compounds are of interest alongside pyrazines.

A comparison of GC detectors for pyrazine analysis highlights the strengths of each:

| Detector | Principle | Selectivity | Sensitivity | Typical Application |

| FID | Measures ions produced during combustion of organic compounds in a hydrogen flame. | Non-selective for hydrocarbons. | Good (nanogram level). | General quantitative analysis of organic compounds. |

| NPD | A thermionic detector that shows high selectivity for nitrogen and phosphorus compounds. | High for nitrogen and phosphorus. | Very high for target compounds (picogram level). | Analysis of nitrogen-containing flavor compounds, pesticides. |

| FPD | Measures light emitted from sulfur or phosphorus compounds when burned in a hydrogen-rich flame. | High for sulfur and phosphorus. | Good for target compounds (picogram to nanogram level). | Analysis of sulfur-containing flavor compounds, environmental samples. |

Gas Chromatography-Mass Spectrometry (GC-MS/MS, GC-QqQ-MS/MS, GC-Olf.)

The coupling of gas chromatography with mass spectrometry provides unparalleled identification and quantification capabilities.

GC-MS/MS and GC-QqQ-MS/MS: Tandem mass spectrometry (MS/MS), particularly with a triple quadrupole (QqQ) analyzer, offers exceptional selectivity and sensitivity for trace-level analysis. A method using infrared-assisted extraction (IRAE) coupled with headspace solid-phase microextraction (HS-SPME) and GC-QqQ-MS/MS was developed for determining pyrazines in roasted green tea. nih.gov This method achieved low limits of detection (LODs) ranging from 1.46 to 3.27 ng/mL and limits of quantification (LOQs) from 4.89 to 10.90 ng/mL. nih.gov Similarly, a headspace solid-phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS/MS) method was established for pyrazine analysis in perilla seed oils, with LODs between 0.07 and 22.22 ng/g. acs.org The resolving power of multidimensional GC×GC–MS has also been utilized to identify numerous N-containing compounds in complex samples like biomass pyrolysis oil. acs.org

GC-Olfactometry (GC-O): This technique combines the separation power of GC with human sensory perception. As the compounds elute from the GC column, they are split between a detector (like MS or FID) and an olfactometry port, where a trained analyst can identify and describe the odor of each component. GC-O has been instrumental in identifying key odorants in various products. For instance, it was used to identify 2-ethyl-3,5-dimethylpyrazine (B18607) as a potent, roasty, and earthy odorant in a spirulina dietary supplement. mdpi.com In another study on dark chocolate, GC-O was employed to compare odorant compounds before and after conching. nist.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Coupled with Mass Spectrometry (MS/MS)

While GC is more common for volatile pyrazines, liquid chromatography offers a viable alternative, particularly for less volatile or thermally sensitive derivatives.

HPLC-MS/MS and UPLC-MS/MS: These techniques are highly effective for the analysis of pyrazines in liquid samples. A study on soy sauce aroma type Baijiu utilized ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) to analyze 16 different pyrazines. nih.govnih.gov For some pyrazines, like 2,3-diethyl-5-methylpyrazine (B150936), this was the first reported use of LC-MS for quantitative analysis. nih.govmdpi.com The method involved optimizing MS parameters to achieve the necessary sensitivity. nih.govmdpi.com Another study employed HPLC-MS to analyze flavor-enhanced oils. iastatedigitalpress.com For MS-compatible applications, mobile phase additives like formic acid are used instead of phosphoric acid. sielc.com

Sample Preparation and Extraction Strategies

Effective sample preparation is critical to isolate this compound from the sample matrix and concentrate it for analysis.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, simple, and efficient technique for extracting volatile and semi-volatile compounds from various matrices.

Principle and Application: In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile analytes, including pyrazines, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the injector of a gas chromatograph for thermal desorption and analysis. This technique has been successfully applied to analyze pyrazines in yeast extract, roasted green tea, and perilla seed oils. nih.govacs.orgnih.gov

Optimization of Parameters: The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time, and temperature. A study on yeast extract optimized these parameters using response surface methodology, finding that a 50/30 µm DVB/CAR/PDMS fiber provided the best extraction efficiency for pyrazines. nih.gov For flavor-enhanced oils, a PDMS/DVB/CAR fiber was also chosen after comparing different coatings. mdpi.com

The following table summarizes optimized HS-SPME conditions from a study on flavor-enhanced oils mdpi.com:

| Parameter | Optimal Condition |

| Fiber Coating | PDMS/DVB/CAR (120 µm × 20 mm) |

| Pre-incubation Temperature | 80 °C |

| Extraction Temperature | 50 °C |

| Extraction Time | 50 min |

Infrared-Assisted Extraction (IRAE)

IRAE is an emerging green extraction technique that utilizes infrared radiation to heat the sample and solvent, accelerating the extraction process.

Mechanism and Advantages: Infrared radiation directly heats the sample material, leading to a rapid increase in temperature and internal pressure within the plant cells, which facilitates the release of target compounds. IRAE is considered a simple, fast, and cost-effective method. nih.gov

Coupling with Other Techniques: IRAE can be effectively coupled with other analytical techniques. A study on roasted green tea combined IRAE with HS-SPME for the extraction of pyrazines, followed by GC-QqQ-MS/MS analysis. nih.gov This combined approach proved to be a reliable and rapid method for analyzing these important flavor compounds. nih.gov Ionic liquid-based IRAE (IL-IRAE) coupled with HPLC-MS has also been explored as a green and convenient tool for determining compounds in traditional Chinese medicines. researchgate.net

Acidification and Solvent Extraction Procedures

The isolation of pyrazines, including this compound, from complex matrices like food samples often necessitates a multi-step extraction and purification process. Liquid-liquid extraction (LLE) is a commonly employed technique. oup.comresearchgate.net The efficiency of LLE is highly dependent on the choice of solvent. Studies have shown that solvents such as hexane, methyl-t-butyl ether (MTBE), and ethyl acetate (B1210297) can be effective for extracting pyrazines from aqueous solutions. oup.comresearchgate.net However, multiple extraction steps with fresh solvent are typically required to achieve a satisfactory recovery. oup.comresearchgate.net

A critical step in the purification process is the removal of undesirable co-extracted compounds, such as imidazoles. oup.comresearchgate.net Acidification of the sample can play a role in this process. For instance, in the extraction of methoxypyrazines, the use of dichloromethane (B109758) (DCM) as a solvent at a pH of 3 has been successfully developed. up.ac.za Furthermore, column chromatography using silica (B1680970) gel can be employed to separate pyrazines from impurities. oup.comresearchgate.net A solvent system of 90/10 hexane/ethyl acetate has been shown to effectively elute the desired pyrazines while retaining imidazoles on the silica column. oup.comresearchgate.net Distillation of the aqueous reaction mixture is another method used to isolate pyrazines, leaving non-volatile impurities behind. oup.comresearchgate.net

The choice of extraction and purification method is crucial for obtaining a clean sample for subsequent analysis. The table below summarizes the effectiveness of different solvents in extracting pyrazines and co-extracting imidazoles.

| Extraction Solvent | Pyrazine Extraction | Imidazole Co-extraction |

| Hexane | Effective | No |

| Methyl-t-butyl ether (MTBE) | Effective | Yes |

| Ethyl acetate | Effective | Yes |

Spectroscopic and Spectrometric Characterization Methods

Once isolated, the structural elucidation and confirmation of this compound are achieved through powerful spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules. One-dimensional (1D) ¹H and ¹³C NMR provide initial information about the proton and carbon environments within the molecule. nih.govnih.gov However, for complex molecules like substituted pyrazines, two-dimensional (2D) NMR techniques are often necessary to resolve ambiguities and confirm connectivity. nih.govmdpi.com

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to correlate directly bonded proton and carbon atoms, providing a map of C-H one-bond correlations. nih.govmdpi.com Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, on the other hand, reveals long-range correlations between protons and carbons (typically over two to three bonds). nih.govmdpi.com These long-range correlations are particularly valuable for establishing the substitution pattern on the pyrazine ring. For example, the presence or absence of correlations between specific methine protons and carbons in the pyrazine ring can definitively distinguish between isomers. nih.govmdpi.com

The following table provides an example of how 2D NMR data can be used to differentiate between two regio-isomers, 2-ethyl-6-methylpyrazine (B77461) (2E6MP) and 2-ethyl-5-methylpyrazine (B82492) (2E5MP). nih.gov

| 2D-HMBC Correlation | 2E6MP | 2E5MP |

| Long-range correlations between δH 8.29 and two methine signals (δC 140.7 and 141.7) of the pyrazine ring | Present | Absent |

| Long-range correlations between δH 8.39, 8.41 and two methine signals (δC 142.7 and 143.5) of the pyrazine ring | Absent | Present |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a compound with high accuracy. researchgate.net This is achieved by measuring the mass-to-charge ratio (m/z) of ions to a very high degree of precision. For this compound (C₉H₁₄N₂), the theoretical exact mass is 150.1157. ebi.ac.uk HRMS can confirm this molecular formula, distinguishing it from other compounds with the same nominal mass but different elemental compositions. Electron ionization (EI) is a common ionization method used in conjunction with mass spectrometry for the analysis of pyrazines. researchgate.netnist.gov The fragmentation pattern observed in the mass spectrum provides additional structural information. For instance, a common fragmentation pathway for alkylpyrazines involves a McLafferty-type rearrangement. researchgate.net

The following table shows the key mass spectral data for 2,3-diethyl-5-methylpyrazine. nist.gov

| Ionization Method | Key Fragments (m/z) |

| Electron Ionization | 149, 150, 39 |

Isotope Labeling and Tracing in Research (e.g., ¹³C₂-labeling)

Isotope labeling is a crucial technique for investigating the formation pathways of flavor compounds like this compound, particularly in complex reactions such as the Maillard reaction. asm.orgnih.govasm.org By introducing isotopically labeled precursors (e.g., containing ¹³C or ¹⁵N) into a reaction system, researchers can trace the incorporation of these isotopes into the final product. asm.orgasm.orgcollectionscanada.gc.ca This provides direct evidence for the origin of the carbon and nitrogen atoms in the pyrazine ring and its substituents.

For instance, studies using ¹³C-labeled sugars and amino acids have been instrumental in elucidating the mechanisms of pyrazine formation. datapdf.com It has been shown that amino acids not only serve as the nitrogen source but can also contribute to the alkyl side chains of some pyrazines. datapdf.com For example, alanine (B10760859) has been identified as a precursor for the ethyl groups in ethylmethyl-, ethyldimethyl-, and diethylmethylpyrazines. datapdf.com

Stable isotope dilution assays (SIDA) utilize deuterium-labeled internal standards for accurate and precise quantification of alkylpyrazines in complex food matrices. nih.gov The synthesis of these labeled standards, such as 2,3-diethyl-[²H₃]-5-methylpyrazine, is essential for the widespread application of this powerful quantitative technique. nih.gov

The following table illustrates the use of stable isotope tracing to confirm the precursor of 2,5-dimethylpyrazine (B89654) (2,5-DMP) in Bacillus subtilis. asm.orgasm.org

| Substrate | Molecular Ion of 2,5-DMP (m/z) | Conclusion |

| L-threonine | 108 ([M]) | L-threonine is a substrate for 2,5-DMP formation. |

| L-[U-¹³C,¹⁵N]threonine | 116 ([M]+8) | All six carbon atoms and two nitrogen atoms of 2,5-DMP originate from L-threonine. |

Role of 2,5 Diethyl 3 Methylpyrazine in Flavor Chemistry and Aroma Perception

Impact on Roasted, Nutty, Meaty, and Cooked Flavor Notes

The distinct sensory characteristics of 2,5-diethyl-3-methylpyrazine are central to its importance in food chemistry. It is widely recognized for imparting roasted, nutty, and meaty flavor notes. foodb.cathegoodscentscompany.com Specifically, it is described as having a hazelnut, meaty, and toasted taste. foodb.ca Its odor profile is characterized as nutty, with toasted hazelnut and meaty undertones. thegoodscentscompany.com This makes it a key component in the flavor of roasted beef, cocoa powder, French fries, and coffee. researchgate.net The formation of this and similar pyrazines is dependent on specific conditions, such as temperature and the availability of certain amino acids and reducing sugars during the Maillard reaction. For instance, this compound and its isomers are known to be important in the aroma of baked potatoes. reading.ac.uk

Olfactory Perception and Threshold Studies in Research Contexts

The impact of a flavor compound is not solely determined by its concentration, but also by its odor threshold, which is the lowest concentration at which it can be detected by the human nose. Alkylpyrazines, including this compound, often have very low odor thresholds, meaning even small amounts can significantly influence a product's aroma. wikipedia.orginnospk.comnih.gov Research has shown that replacing methyl groups with ethyl groups in pyrazines can significantly decrease their odor thresholds, thus increasing their impact on food aroma. researchgate.net For example, 2,3-diethyl-5-methylpyrazine (B150936) has a very low odor threshold of 0.009 to 0.018 ng per liter of air. nih.gov While specific threshold data for this compound is not as readily available in the provided results, the general trend within the pyrazine (B50134) family suggests its potency. Studies on similar compounds, like 2-ethyl-3,5-dimethylpyrazine (B18607), have shown them to have very low odor thresholds, making them potent aroma contributors. researchgate.net

Role in Specific Food Aromas

This compound has been identified as a key aroma compound in a variety of specific food products:

Coffee: This pyrazine is detected in both Arabica and Robusta coffee and is a significant contributor to the characteristic roasted and nutty aroma of coffee brew. foodb.caoup.comimreblank.ch It is formed during the roasting process through Maillard reactions. oup.com

Cocoa: It is found in cocoa beans and is considered a key flavor-active compound in cocoa mass and chocolate, contributing to the desirable roasted and nutty notes. foodb.camdpi.com

Baked Goods: Alkylpyrazines, in general, are crucial to the aroma of baked goods. wikipedia.org While direct evidence for this compound in specific baked goods is not explicitly detailed in the provided results, its characteristic nutty and roasted notes are highly relevant to this food category.

Baijiu: In the context of Chinese Baijiu, particularly the soy sauce aroma type, pyrazines play a crucial role in the perception of the roasted aroma. researchgate.netupm.edu.my Research has shown that sub-threshold concentrations of pyrazines, including diethyl-methyl-substituted pyrazines, are significantly correlated with the roasted aroma of this spirit. nih.govresearchgate.net

Chemical Synthesis Strategies for 2,5 Diethyl 3 Methylpyrazine

Classical Organic Synthesis Routes (e.g., Gutknecht or Gastaldi Condensation Reactions)

One of the foundational methods for pyrazine (B50134) synthesis is the Gutknecht pyrazine synthesis, first reported by Hermann Gutknecht in 1879. wikipedia.orgdrugfuture.com This reaction involves the self-condensation of two molecules of an α-amino ketone to form a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine ring. wikipedia.orgdrugfuture.com

The general mechanism proceeds in two main parts:

Formation of the α-amino ketone: The synthesis typically starts from a ketone, which is converted to an α-isonitroso ketone (an oxime) by reacting its enol form with nitrous acid. This intermediate is then reduced to the corresponding α-amino ketone. wikipedia.org

Dimerization and Oxidation: Two equivalents of the α-amino ketone undergo cyclization. The amino group of one molecule attacks the carbonyl carbon of the second molecule. After a series of proton transfers and cyclization, a dihydropyrazine is formed. This intermediate is not typically isolated but is oxidized to the stable pyrazine derivative. wikipedia.org Common oxidizing agents include atmospheric oxygen, mercury(I) oxide, or copper(II) sulfate (B86663). drugfuture.com

To synthesize an unsymmetrically substituted pyrazine like 2,5-diethyl-3-methylpyrazine, a mixture of two different α-amino ketones would be required. For instance, the co-condensation of 1-aminobutan-2-one (B3057186) and 1-aminopropan-2-one (B1265363) (aminoacetone) would be necessary. However, such cross-condensations often lead to a mixture of products (including the symmetrically substituted 2,5-diethylpyrazine (B83868) and 2,5-dimethylpyrazine), which requires separation and can result in lower yields of the desired product.

Table 1: Key Steps in the Gutknecht Pyrazine Synthesis

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Formation of α-isonitroso ketone | Ketone, Nitrous Acid | α-Isonitroso ketone |

| 2 | Reduction | α-Isonitroso ketone | α-Amino ketone |

| 3 | Dimerization/Cyclization | 2 equivalents of α-Amino ketone | Dihydropyrazine |

While the Gastaldi condensation is another classical reaction for forming heterocyclic rings, its application is primarily for preparing hydroxypyrazine derivatives and is less relevant for the synthesis of alkylpyrazines like this compound. rsc.org

Selective Synthesis of Substituted Pyrazines from Specific Precursors

More modern and selective synthetic routes rely on the use of specific precursors that can be directed to form the desired pyrazine with greater control over the substitution pattern. A prominent strategy involves the use of amino acids and their derivatives. rsc.org

A versatile approach involves the dimerization of α-amino aldehydes or ketones derived from readily available amino acids. rsc.orgresearchgate.net For example, studies have shown that 2,5-disubstituted pyrazines can be synthesized in a one-pot operation by generating α-amino aldehydes in situ from their protected precursors, followed by dimerization and oxidation. rsc.org This biomimetic approach mimics potential biosynthetic routes.

The synthesis of alkylpyrazines in microorganisms often involves amino acids as the primary precursors. asm.orgresearchgate.net For instance, the biosynthesis of 2,5-dimethylpyrazine (B89654) in Bacillus subtilis has been shown to start from L-threonine. nih.govmdpi.com L-threonine is converted enzymatically to the unstable intermediate L-2-amino-acetoacetate, which then decarboxylates to form aminoacetone. nih.gov The spontaneous, pH-dependent condensation of two aminoacetone molecules leads to 2,5-dimethyl-3,6-dihydropyrazine, which oxidizes to 2,5-dimethylpyrazine. nih.gov

This principle can be extended to synthesize more complex pyrazines. The formation of this compound would require the condensation of two different aminocarbonyl precursors: aminoacetone and an aminoketone derived from isoleucine or a related amino acid that can provide the ethyl group. The reaction between an α-dicarbonyl compound and an amino acid (Strecker degradation) is another pathway that generates the aminoketone precursors necessary for pyrazine formation. nih.gov

Table 2: Precursors for the Synthesis of Specific Alkylpyrazines

| Target Pyrazine | Precursor 1 | Precursor 2 |

|---|---|---|

| 2,5-Dimethylpyrazine | Aminoacetone | Aminoacetone |

| 2,5-Diethylpyrazine | 1-Aminobutan-2-one | 1-Aminobutan-2-one |

| 2,3,5-Trimethylpyrazine (B81540) | Aminoacetone | 2-Amino-3-butanone |

| This compound | 1-Aminobutan-2-one | Aminoacetone |

This selective approach provides greater control over the final product distribution compared to classical cross-condensation reactions.

Laboratory-Scale Production for Research and Standards

The production of this compound for research purposes and as an analytical standard requires methods that are reliable, reproducible, and yield a product of high purity. The synthesis strategies outlined previously, particularly the selective condensation of specific aminocarbonyl precursors, are well-suited for laboratory-scale production.

Commercial suppliers provide this compound for experimental and research use, often with a specified purity assay (e.g., 95% or 98% min). thegoodscentscompany.com The synthesis of these standards would employ established organic chemistry techniques, such as the Gutknecht synthesis or, more likely, a more controlled condensation of specific precursors to minimize the formation of side products.

Following the chemical synthesis, rigorous purification is necessary. This is typically achieved through techniques like fractional distillation (given its liquid state at room temperature) or preparative chromatography to isolate the desired isomer and remove any unreacted starting materials, solvents, or byproducts from side reactions. thegoodscentscompany.comnih.gov The final product's identity and purity are then confirmed using analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring it meets the quality required for a research or analytical standard. nih.gov

Relationship to Other Substituted Pyrazines and Analogues

Structural Similarities and Differences within the Alkylpyrazine Class

Alkylpyrazines are characterized by the presence of one or more alkyl groups attached to the pyrazine (B50134) ring. The fundamental similarity lies in the core pyrazine structure. However, the number, type (e.g., methyl, ethyl, propyl, isobutyl), and position of these alkyl substituents create a wide array of structurally distinct molecules.

Key structural variations include:

Number of Substituents: Pyrazines can be mono-, di-, tri-, or tetra-substituted. For instance, 2-methylpyrazine (B48319) has a single methyl group, while 2,3,5,6-tetramethylpyrazine (B1682967) has four. mdpi.com 2,5-Diethyl-3-methylpyrazine is a trisubstituted pyrazine. researchgate.net

Type of Alkyl Groups: The nature of the alkyl group, from simple methyl and ethyl groups to larger ones like isobutyl, influences the molecule's size, shape, and hydrophobicity. mdpi.com

Positional Isomerism: The arrangement of the same set of substituents at different positions on the pyrazine ring results in positional isomers with distinct properties. For example, 2,5-dimethylpyrazine (B89654) and 2,6-dimethylpyrazine (B92225) are positional isomers, both differing from 2,3-dimethylpyrazine (B1216465). vscht.cz 2-Ethyl-3-methylpyrazine (B101031), 2-ethyl-5-methylpyrazine (B82492), and 2-ethyl-6-methylpyrazine (B77461) are isomers with different sensory characteristics. inchem.orgnih.gov

Table 1: Comparison of Structural Features of Selected Alkylpyrazines

| Compound Name | Number of Substituents | Types of Alkyl Groups | Substitution Pattern |

| 2-Methylpyrazine | 1 | Methyl | Mono-substituted |

| 2,5-Dimethylpyrazine | 2 | Methyl | Di-substituted |

| 2,3,5-Trimethylpyrazine (B81540) | 3 | Methyl | Tri-substituted |

| This compound | 3 | Ethyl, Methyl | Tri-substituted |

| 2,3-Diethyl-5-methylpyrazine (B150936) | 3 | Ethyl, Methyl | Tri-substituted |

| 2,3,5,6-Tetramethylpyrazine | 4 | Methyl | Tetra-substituted |

Comparative Analysis of Formation Pathways of Different Pyrazines

The formation of alkylpyrazines is predominantly associated with the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food. mdpi.comresearchgate.net This reaction is responsible for the characteristic flavors and aromas of roasted, baked, and fried foods. unimas.my

The general mechanism for pyrazine formation involves several key steps:

Strecker Degradation: The reaction between an α-dicarbonyl compound (formed from sugar degradation) and an amino acid leads to the formation of a Strecker aldehyde and an α-aminoketone. mdpi.com

Condensation: Two molecules of the α-aminoketone condense to form a dihydropyrazine (B8608421) intermediate. researchgate.net

Oxidation: The dihydropyrazine is then oxidized to form the stable aromatic pyrazine ring. researchgate.net

The specific substitution pattern of the resulting pyrazine is determined by the structures of the reacting amino acids and sugars. wur.nl The carbonyl compounds and amino acids involved in the reaction serve as the precursors for the substituents on the pyrazine ring. For example, the reaction of different amino acids with 2-oxopropanal can lead to a variety of pyrazines, with the substituents often arising from the incorporation of the Strecker aldehyde. researchgate.netwur.nl

Different pyrazines can also be formed through microbial fermentation. mdpi.comnih.gov Certain bacteria, such as Bacillus subtilis, are known to produce a range of alkylpyrazines. nih.govnih.gov The specific pyrazine profile can vary between different bacterial strains. mdpi.comnih.gov For instance, studies have shown that some B. subtilis strains are more inclined to produce certain types of alkylpyrazines over others. mdpi.com The biosynthesis of pyrazines in microorganisms offers an alternative to chemical synthesis. mdpi.comnih.gov

Differential Biological Activities and Sensory Contributions of Pyrazine Analogues

The structural differences among pyrazine analogues lead to a wide range of biological activities and sensory properties.

Biological Activities: Pyrazine derivatives have been investigated for various pharmacological effects, including anti-inflammatory, antibacterial, and anticancer activities. researchgate.netptfarm.plnih.govresearchgate.net The type and position of substituents on the pyrazine ring can significantly influence these activities. For example, studies on pyrrolopyrazine derivatives have shown that different structural scaffolds exhibit tendencies for different biological actions, such as antibacterial or kinase inhibitory effects. researchgate.net Some pyrazine analogues have been found to affect the membrane fluidity of liposomes, with potency increasing with the bulkiness and hydrophobicity of the substituents. nih.gov

In the context of animal behavior, certain pyrazine analogues act as kairomones, which are semiochemicals released by one species that can be detected by another species, often a prey animal. For instance, a cocktail of 2,6-dimethylpyrazine (DMP), trimethylpyrazine (TMP), and 3-ethyl-2,5-dimethylpyrazine (B149181) (EDMP) found in wolf urine has been shown to induce avoidance and fear-related behaviors in deer and mice. nih.govplos.orgresearchgate.net This indicates that specific combinations of pyrazines can act as potent signaling molecules in predator-prey interactions.

Sensory Contributions: Alkylpyrazines are renowned for their significant contribution to the aroma and flavor of many foods and beverages, particularly those that undergo thermal processing. unimas.my They are associated with nutty, roasted, toasted, and baked aromas. mdpi.com The specific aroma profile is highly dependent on the structure of the pyrazine.

Even subtle changes in the alkyl substituents can lead to distinct sensory perceptions. For example, 2-ethyl-3,5-dimethylpyrazine (B18607) is a key flavor-active compound in roasted cocoa mass and milk chocolate. mdpi.com In soy sauce aroma type Baijiu, 2-ethyl-3,5-dimethylpyrazine was found to have the highest odor activity value, while other pyrazines like 2,3-dimethylpyrazine and 2,3-diethylpyrazine (B107213) contribute to the roasted aroma even at sub-threshold concentrations. nih.gov This highlights the potential for synergistic effects among different pyrazines in creating a complex aroma profile. nih.gov

The sensory thresholds of pyrazines can be extremely low, meaning they can impart significant aroma even at very low concentrations. sawine.co.za

Table 2: Sensory Descriptors of Selected Alkylpyrazines

| Compound Name | Sensory Descriptor(s) |

| 2-Methylpyrazine | Roasted, nutty |

| 2,5-Dimethylpyrazine | Roasted, potato, nutty |

| 2,3,5-Trimethylpyrazine | Roasted, nutty, coffee |

| 2-Ethyl-3,5-dimethylpyrazine | Earthy, roasted hazelnut |

| 2-Acetylpyrazine | Popcorn-like |

| 2-Isobutyl-3-methoxypyrazine | Green bell pepper |

Research on Isomerism and Stereochemistry in Substituted Pyrazines

Isomerism plays a crucial role in the properties of substituted pyrazines. As mentioned, positional isomers, where substituents are located at different positions on the pyrazine ring, often exhibit distinct sensory and biological characteristics. acs.org The separation and identification of these isomers can be challenging due to their similar physical properties. vscht.cz Advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and comprehensive two-dimensional gas chromatography (GC×GC) are often required for their differentiation. vscht.cz

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is another important aspect. While the pyrazine ring itself is planar and achiral, the presence of chiral centers in the substituents can lead to the existence of stereoisomers (enantiomers and diastereomers). A chiral center is typically a carbon atom bonded to four different groups.

Research into the stereochemistry of pyrazine derivatives has shown that the biological activity can be dependent on the specific stereoisomer. For example, in a study of N-pyrazinoyl substituted amino acids as potential antimycobacterial agents, it was found that the activity was linked to the stereochemistry, with L-isomers being preferred over D-isomers. mdpi.com This difference in activity between enantiomers suggests that their interaction with biological targets, such as enzymes or receptors, is stereospecific.

The synthesis of specific stereoisomers, known as asymmetric synthesis, is an important area of research in medicinal chemistry. uou.ac.in For pyrazine derivatives with potential therapeutic applications, the ability to produce a single, desired enantiomer is often crucial, as the other enantiomer may be inactive or have undesirable effects.

Future Research Directions and Unexplored Avenues

Elucidation of Novel and Undiscovered Formation Mechanisms

While the Maillard reaction and Strecker degradation are well-established pathways for pyrazine (B50134) formation in thermally processed foods, there is still much to learn about their synthesis in other contexts. Future research should focus on identifying and characterizing novel formation mechanisms in biological systems, such as microbial and plant metabolisms. Understanding these alternative biosynthetic routes could lead to the discovery of new pyrazines with unique properties and provide insights into the ecological roles of these compounds. For instance, exploring the enzymatic processes that lead to the formation of 2,5-diethyl-3-methylpyrazine in specific microorganisms could reveal new biocatalysts for industrial applications.

Advanced Biotechnological Production for Sustainable Pyrazine Synthesis

The current industrial production of pyrazines often relies on chemical synthesis, which can involve harsh conditions and generate undesirable byproducts. A significant future direction is the development of advanced biotechnological methods for sustainable pyrazine synthesis. This includes the metabolic engineering of microorganisms to overproduce specific pyrazines like this compound. By harnessing the power of microbial cell factories, it may be possible to produce these compounds from renewable feedstocks under mild conditions, offering a greener and more cost-effective alternative to traditional chemical synthesis. Research in this area could focus on identifying key enzymes in pyrazine biosynthetic pathways and optimizing their expression in suitable microbial hosts.

Comprehensive Understanding of Biological Interactions in Complex Ecosystems

The role of pyrazines as semiochemicals, influencing the behavior of insects and other animals, is an area of growing interest. Future research should aim for a more comprehensive understanding of the biological interactions mediated by pyrazines in complex ecosystems. This involves studying how compounds like this compound function in insect communication, predator-prey interactions, and plant-insect relationships. Such research could lead to the development of novel and environmentally friendly pest management strategies based on the manipulation of insect behavior through the use of specific pyrazine blends.

Development of Enhanced Analytical Techniques for Trace Analysis and Metabolomics

The detection and quantification of pyrazines, which often occur at trace levels in complex matrices, present a significant analytical challenge. Future research should focus on the development of enhanced analytical techniques for trace analysis and metabolomics. This includes the advancement of high-resolution mass spectrometry, multi-dimensional gas chromatography, and novel sample preparation methods to improve the sensitivity and selectivity of pyrazine detection. Furthermore, the application of these advanced techniques in metabolomics studies will enable a more comprehensive profiling of pyrazines in various biological and food samples, providing a clearer picture of their distribution and function.

Computational Modeling and Structure-Activity Relationship Studies for Pyrazines

Computational modeling and structure-activity relationship (SAR) studies offer powerful tools for understanding and predicting the properties of pyrazines. Future research in this area should focus on developing accurate computational models to predict the sensory properties, biological activities, and formation pathways of pyrazines. By correlating the chemical structure of pyrazines with their functional properties, SAR studies can guide the synthesis of novel pyrazines with desired aroma profiles or biological activities. For example, computational models could be used to predict the odor characteristics of unknown pyrazines, accelerating the discovery of new flavor and fragrance compounds.

Q & A

Q. What are the established synthetic pathways for 2,5-diethyl-3-methylpyrazine, and how do reaction conditions influence yield?

A common method involves condensing 2,5-dimethylpyrazine with acetaldehyde under mild conditions (room temperature or slightly elevated) in a solvent like ethanol or dichloromethane. The reaction typically proceeds via nucleophilic substitution, where acetaldehyde introduces the ethyl group. Post-reaction purification via fractional distillation or chromatography is critical due to potential byproducts like 3-ethyl-2,5-dimethylpyrazine isomers . Alternative routes include using diaminopropane and ketones for pyrazine ring formation, though yields may vary with stoichiometry and catalyst choice (e.g., Lewis acids) .

Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it from isomers?

Key characterization tools include:

- Mass Spectrometry (MS) : A molecular ion peak at m/z 150 (C9H14N2+) and fragmentation patterns (e.g., loss of ethyl/methyl groups) .

- NMR : Distinct 1H NMR signals for ethyl groups (δ 1.2–1.4 ppm, triplet) and methyl groups (δ 2.2–2.5 ppm, singlet). 13C NMR resolves quaternary carbons in the pyrazine ring (~145–155 ppm) .

Isomers like 2-ethyl-3,5-dimethylpyrazine can be differentiated by chemical shift disparities in substituent positions .

Q. What are the natural sources of this compound, and how is it isolated for analytical studies?

The compound occurs naturally in roasted seeds (e.g., hemp, sunflower) and meats (e.g., beef). Isolation involves solvent extraction (hexane or dichloromethane) followed by headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for identification. Matrix complexity requires careful optimization of extraction parameters (temperature, time) to avoid artifact formation .

Advanced Research Questions

Q. How can stable isotope labeling (e.g., ^15N, ^13C) be applied to study the formation mechanisms of this compound in Maillard reactions?

Isotopic labeling of precursors (e.g., ^15N-ammonia or ^13C-glucose) allows tracking of nitrogen/carbon incorporation during pyrazine synthesis. For example, GC-combustion-isotope ratio MS (GC-C-IRMS) can quantify isotope enrichment in reaction products, revealing kinetic pathways and intermediate steps . This approach is critical for elucidating thermal degradation pathways in food chemistry .

Q. What analytical strategies resolve structural ambiguities between this compound and its positional isomers?

Advanced techniques include:

- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to map substituent positions.

- High-resolution MS (HRMS) : Differentiates isomers via exact mass (<1 ppm error) and isotopic fine structure .

- X-ray crystallography : Resolves absolute configuration when single crystals are obtainable (e.g., derivatives with heavy atoms) .

Q. How does the substitution pattern of this compound influence its sensory properties in aroma studies?

Structure-odor relationships reveal that ethyl/methyl group positioning affects volatility and receptor binding. For example, this compound exhibits a nutty/roasted aroma (orthonasal threshold ~0.1 ppb) due to its branched alkyl groups enhancing hydrophobic interactions with olfactory receptors. Comparative GC-olfactometry of isomers demonstrates odor potency variations linked to steric effects .

Q. What methods optimize synthetic yield while minimizing byproducts like 3-ethyl-2,5-dimethylpyrazine?

Critical parameters include:

- Temperature control : Lower temperatures (<50°C) reduce side reactions.

- Catalyst screening : Zeolites or ionic liquids improve regioselectivity .

- In situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediate formation, enabling reaction quenching at optimal yield points .

Data Contradictions and Resolution

- Isomer Identification : Discrepancies in CAS numbers (e.g., 32735-91-7 vs. 13360-65-1) arise from registry errors; cross-validation with spectral libraries (NIST, PubChem) is essential .

- Sensory Thresholds : Reported odor thresholds vary due to matrix effects (e.g., food vs. synthetic systems). Standardized sensory panels with reference compounds are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.